molecular formula C26H50N8O7S B14260186 L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine CAS No. 339079-35-5

L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine

Cat. No.: B14260186
CAS No.: 339079-35-5
M. Wt: 618.8 g/mol
InChI Key: NHSGHJQPAOLJJK-HVTWWXFQSA-N
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Description

L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine is a synthetic peptide composed of six amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its own protecting group, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the synthesis of such peptides may involve automated peptide synthesizers to increase efficiency and yield. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents, acylating agents.

Major Products

    Oxidation Products: Methionine sulfoxide, methionine sulfone.

    Reduction Products: Free thiols from disulfide bonds.

    Substitution Products: Modified amino acid residues.

Scientific Research Applications

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for therapeutic potential, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate signaling pathways, enzyme activity, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    L-Methionyl-L-seryl-L-ornithyl-L-leucyl-L-leucine: Lacks the diaminomethylidene group.

    L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-leucine: Contains alanine instead of leucine.

    L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-valine: Contains valine instead of leucine.

Uniqueness

L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine is unique due to the presence of the diaminomethylidene group, which may confer specific biological activities or chemical properties not found in similar peptides.

Properties

CAS No.

339079-35-5

Molecular Formula

C26H50N8O7S

Molecular Weight

618.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C26H50N8O7S/c1-14(2)11-18(23(38)33-19(25(40)41)12-15(3)4)32-22(37)17(7-6-9-30-26(28)29)31-24(39)20(13-35)34-21(36)16(27)8-10-42-5/h14-20,35H,6-13,27H2,1-5H3,(H,31,39)(H,32,37)(H,33,38)(H,34,36)(H,40,41)(H4,28,29,30)/t16-,17-,18-,19-,20-/m0/s1

InChI Key

NHSGHJQPAOLJJK-HVTWWXFQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCSC)N

Origin of Product

United States

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